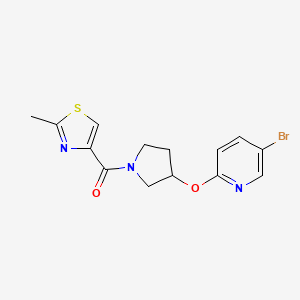

![molecular formula C17H20O2 B2486769 [2-(4-Tert-butylphenoxy)phenyl]methanol CAS No. 478032-35-8](/img/structure/B2486769.png)

[2-(4-Tert-butylphenoxy)phenyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

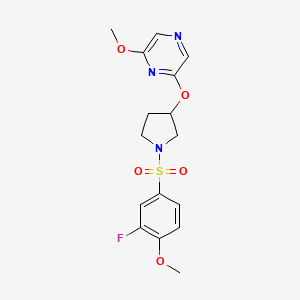

2-(4-Tert-butylphenoxy)phenylmethanol (TBPM) is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless, crystalline solid with a molecular formula of C15H20O2 and a molecular weight of 228.32 g/mol. TBPM is a phenol derivative and is structurally related to other phenolic compounds, such as 4-tert-butylphenol and 4-tert-butylcatechol. The compound is soluble in a variety of organic solvents, such as ethanol, methanol, and acetone, and is relatively stable under normal laboratory conditions.

Wissenschaftliche Forschungsanwendungen

Solvent Effects on Hydrogen Bonding and Rotation Barriers : A study by Lomas and Adenier (2001) focused on 2-alkoxyphenyl(α,α-dialkyl)methanols, including compounds similar to [2-(4-Tert-butylphenoxy)phenyl]methanol. They investigated how solvents affect hydrogen bonding and rotation barriers in these compounds. They found that solvent effects on equilibrium constants and rotation barriers are significant for such alcohols, with implications for their behavior in different chemical environments (Lomas & Adenier, 2001).

Electrochemical Oxidation : Ohmori et al. (1985) studied the electrochemical oxidation of 2, 6-di-tert-butyl-4-methylphenol in methanol. Their research provided insights into the side-chain-oxidized phenols and other products formed during the oxidation process. This study highlights the potential applications of similar compounds in electrochemical reactions (Ohmori et al., 1985).

Gold(I)-Catalyzed Acetylenic Sila-Cope Rearrangement : Research by Horino, Luzung, and Toste (2006) on the catalysis of acetylenic allylsilanes using cationic tri-tert-butylphosphinegold(I) demonstrated the potential of tert-butyl groups in stereoselective synthesis. Their findings are relevant for understanding how tert-butyl-based compounds like this compound can participate in complex chemical reactions (Horino, Luzung, & Toste, 2006).

Photochemistry of Aryl tert-Butyl Ethers in Methanol : DeCosta, Bennett, Pincock, and Stefanova (2000) explored the photolysis of aryl tert-butyl ethers in methanol. Their work sheds light on the photochemical behavior of compounds with tert-butyl groups, such as this compound (DeCosta, Bennett, Pincock, & Stefanova, 2000).

Iron Complexes with Alcoholato Donor-Rich Ligands : A study by Glaser, Lügger, and Hoffmann (2004) looked into iron complexes involving alcoholato donor-rich ligands, including those with tert-butyl groups. This research is pertinent to understanding how this compound might interact with metal ions in coordination chemistry (Glaser, Lügger, & Hoffmann, 2004).

Safety and Hazards

The compound is associated with several hazard statements: H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

While the future directions for this specific compound are not detailed in the search results, it’s worth noting that similar compounds have shown potential in cancer research . Further investigation and exploration of these compounds could contribute to their potential application as novel therapeutic agents in the future .

Eigenschaften

IUPAC Name |

[2-(4-tert-butylphenoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c1-17(2,3)14-8-10-15(11-9-14)19-16-7-5-4-6-13(16)12-18/h4-11,18H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFFIDGSEYSFRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[N-[(2-Methylpropan-2-yl)oxycarbonyl]anilino]cyclopropane-1-carboxylic acid](/img/structure/B2486687.png)

![1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2486700.png)

![6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2486705.png)

![ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2486707.png)

![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole](/img/structure/B2486709.png)